Cas no 2138352-82-4 (4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl fluoride)
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
-
- 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl fluoride
- EN300-728230
- 2138352-82-4
-
- Inchi: 1S/C11H11FN2O3S/c12-18(15,16)11-4-2-10(3-5-11)17-9-8-14-7-1-6-13-14/h1-7H,8-9H2
- InChI Key: XOYLQLYXJKGAGN-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)OCCN1C=CC=N1)(=O)(=O)F
Computed Properties
- Exact Mass: 270.04744155g/mol
- Monoisotopic Mass: 270.04744155g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 69.6Ų
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-728230-0.05g |
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl fluoride |
2138352-82-4 | 95.0% | 0.05g |
$1152.0 | 2025-03-11 | |
| Enamine | EN300-728230-0.1g |
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl fluoride |
2138352-82-4 | 95.0% | 0.1g |
$1207.0 | 2025-03-11 | |
| Enamine | EN300-728230-0.25g |
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl fluoride |
2138352-82-4 | 95.0% | 0.25g |
$1262.0 | 2025-03-11 | |
| Enamine | EN300-728230-0.5g |
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl fluoride |
2138352-82-4 | 95.0% | 0.5g |
$1316.0 | 2025-03-11 | |
| Enamine | EN300-728230-1.0g |
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl fluoride |
2138352-82-4 | 95.0% | 1.0g |
$1371.0 | 2025-03-11 | |
| Enamine | EN300-728230-2.5g |
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl fluoride |
2138352-82-4 | 95.0% | 2.5g |
$2688.0 | 2025-03-11 | |
| Enamine | EN300-728230-5.0g |
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl fluoride |
2138352-82-4 | 95.0% | 5.0g |
$3977.0 | 2025-03-11 | |
| Enamine | EN300-728230-10.0g |
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl fluoride |
2138352-82-4 | 95.0% | 10.0g |
$5897.0 | 2025-03-11 |
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl fluoride Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl fluoride
Research Briefing on 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl fluoride (CAS: 2138352-82-4)
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl fluoride (CAS: 2138352-82-4) is a sulfonyl fluoride derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound is particularly notable for its role as a covalent inhibitor, targeting serine hydrolases and other nucleophilic residues in proteins. Recent studies have highlighted its potential in drug discovery, chemical proteomics, and the development of activity-based probes (ABPs).
The compound's unique structure, featuring a pyrazole moiety linked via an ethoxy spacer to a sulfonyl fluoride group, enables selective and irreversible binding to active-site serine residues. This mechanism has been exploited in the design of covalent inhibitors for various enzymes, including those involved in inflammatory and neurodegenerative diseases. Recent publications have demonstrated its utility in profiling enzyme activities in complex biological systems, providing insights into enzyme function and inhibitor selectivity.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl fluoride to develop a series of covalent inhibitors targeting fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation. The study reported high selectivity and potency, with the compound exhibiting minimal off-target effects. This work underscores the potential of sulfonyl fluoride-based probes in the development of next-generation therapeutics.
Another recent application of this compound was reported in Nature Chemical Biology, where it was employed as a chemical probe to map the reactivity of serine hydrolases in live cells. The study revealed previously uncharacterized enzyme activities, highlighting the compound's value in functional proteomics. The researchers also noted its stability under physiological conditions, making it suitable for in vivo studies.
Despite its promising applications, challenges remain in optimizing the pharmacokinetic properties of 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl fluoride derivatives. Issues such as membrane permeability and metabolic stability are areas of active research. Recent advances in prodrug strategies and formulation technologies are expected to address these limitations, further expanding the compound's utility in drug discovery.
In conclusion, 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl fluoride represents a versatile tool in chemical biology and medicinal chemistry. Its ability to selectively target serine hydrolases and provide insights into enzyme function makes it invaluable for both basic research and therapeutic development. Ongoing studies are likely to uncover additional applications, solidifying its role in the field.
2138352-82-4 (4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl fluoride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)